![molecular formula C11H14ClF2N B1492285 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride CAS No. 2097989-64-3](/img/structure/B1492285.png)
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
Overview
Description
“3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2097989-64-3. It has a molecular weight of 233.68 g/mol. The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The Inchi Code for this compound is1S/C11H13F2N.ClH/c12-9-3-4-11(13)8(6-9)7-10-2-1-5-14-10;/h3-4,6,10,14H,1-2,5,7H2;1H . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Pharmacotherapy: Anticonvulsant and Antinociceptive Activities
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride: has been studied for its potential in pharmacotherapy, particularly in the treatment of neurological disorders. Pyrrolidine derivatives have shown promising results in animal models for their anticonvulsant and antinociceptive activities . These properties could be harnessed to develop new medications for conditions such as epilepsy and chronic pain.
Material Science: Advanced Polymer Synthesis
In material science, this compound could play a role in the synthesis of advanced polymers. The presence of fluorine atoms can impart polymers with unique properties like enhanced stability and resistance to solvents, which are valuable in creating materials for specialized applications .
Chemical Synthesis: Fluorinated Building Blocks
The compound’s structure makes it a valuable building block in chemical synthesis. Fluorinated compounds are sought after in the development of pharmaceuticals and agrochemicals due to their enhanced biological activity and stability . This compound could be used to introduce fluorine atoms into more complex molecules.
Chromatography: Stationary Phase Development
In chromatography, 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride could be used to modify the stationary phase. Its unique structure might help in separating compounds based on subtle differences in their interactions with the stationary phase .
Analytical Research: Reference Standards
This compound could serve as a reference standard in analytical research. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods .
Drug Discovery: Lead Compound Identification
Due to its pyrrolidine core, this compound could be used in drug discovery as a lead compound. Pyrrolidine rings are common in biologically active molecules, and their presence can significantly influence a compound’s pharmacological profile .
Neuropharmacology: Study of Neurotransmitter Release
Research has indicated that pyrrolidine derivatives can affect neurotransmitter release in the brain. This compound could be used to study the mechanisms underlying various neurological conditions and to develop treatments that target these pathways .
Antimicrobial Research: Antibacterial Agents
Pyrrolidine alkaloids have shown significant antibacterial activity. As such, 3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride could be investigated for its potential use as an antibacterial agent, contributing to the fight against resistant bacterial strains .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
3-[(2,5-difluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-1-2-11(13)9(6-10)5-8-3-4-14-7-8;/h1-2,6,8,14H,3-5,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOCTGCQWVDSSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=C(C=CC(=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)

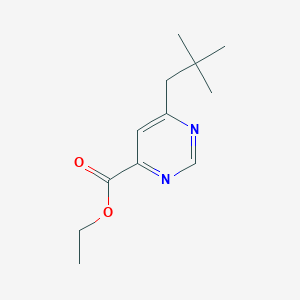
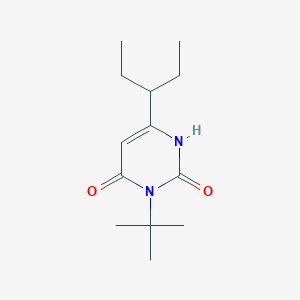


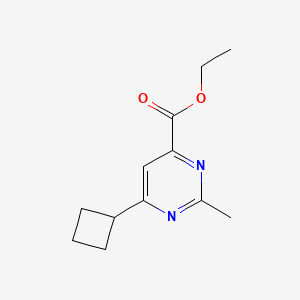
![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxy-2-oxo-1,2-dihydropyridine-3-carboximidamide](/img/structure/B1492214.png)
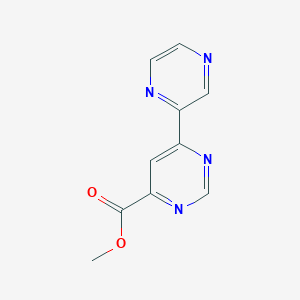
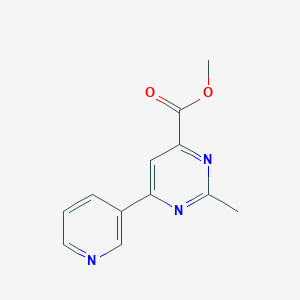
![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)
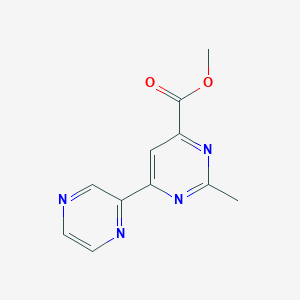
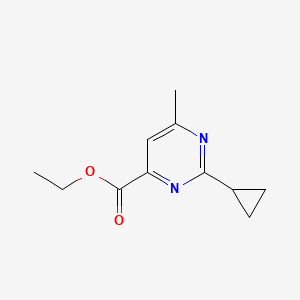
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1492225.png)